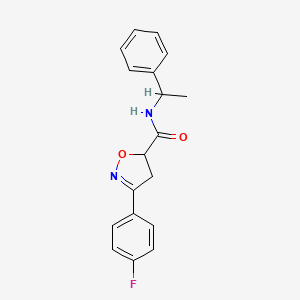

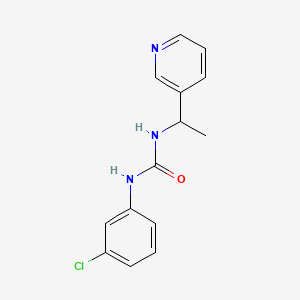

![molecular formula C17H30N2O2 B7460867 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one, also known as DMHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of the well-known compound, ketamine, and has been used as an anesthetic in veterinary medicine. In recent years, DMHP has gained popularity as a recreational drug due to its psychoactive effects.

Mécanisme D'action

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes. By blocking the action of glutamate, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one reduces the activity of the NMDA receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is similar to that of ketamine, which is also an NMDA receptor antagonist.

Biochemical and Physiological Effects

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. In a study conducted on rats, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was found to produce dose-dependent analgesia, which was mediated by the activation of the opioid system. 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has also been shown to produce sedative effects, which are thought to be due to its action on the GABAergic system. In addition, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been shown to produce dissociative effects, which are characterized by a sense of detachment from one's surroundings.

Avantages Et Limitations Des Expériences En Laboratoire

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has several advantages for use in lab experiments, including its relative ease of synthesis, low cost, and well-characterized mechanism of action. However, there are also several limitations to its use, including its potential for abuse and the lack of long-term safety data.

Orientations Futures

There are several future directions for research on 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one, including its potential use in the treatment of depression, anxiety, and PTSD. In addition, further research is needed to determine the long-term safety of 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one and its potential for abuse. Finally, there is a need for the development of new and more selective NMDA receptor antagonists that can be used for therapeutic purposes.

Méthodes De Synthèse

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is synthesized by the reaction of 3-methylpiperidine-1-carboxylic acid with 2,2-dimethyl-1,3-propanediol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperidine and acetic anhydride to form 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one. The synthesis method of 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is relatively simple and can be carried out using standard laboratory equipment.

Applications De Recherche Scientifique

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was found to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has also been shown to have anxiolytic effects by reducing anxiety-related behaviors in rats. In addition, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been investigated for its potential use in the treatment of PTSD. A study conducted on mice found that 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was able to reduce fear-related behaviors in mice exposed to a traumatic event.

Propriétés

IUPAC Name |

2,2-dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-13-6-5-9-19(12-13)15(20)14-7-10-18(11-8-14)16(21)17(2,3)4/h13-14H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZHFIYVFYPGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)

![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)

![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)

![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)